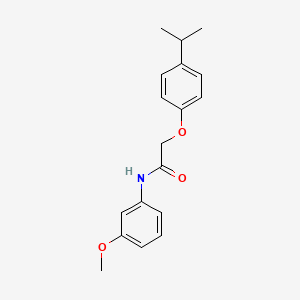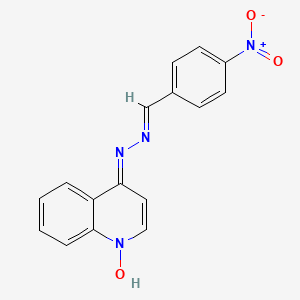
2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, which in turn leads to a reduction in fat accumulation and an increase in endurance and performance.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation, increase energy expenditure, and reduce inflammation. Additionally, it can improve insulin sensitivity and reduce triglyceride levels, making it a potential treatment for metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its ability to enhance endurance and performance, making it a useful tool for studying conditions such as COPD and heart failure. Additionally, it has been shown to have anti-inflammatory effects, which can be useful for studying inflammatory conditions. However, one of the main limitations of using 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide is its potential for abuse as a performance-enhancing drug, which can lead to ethical concerns.
Orientations Futures
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of research could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further studies could be carried out to investigate its potential for use in the treatment of conditions such as COPD and heart failure. Finally, research could be carried out to investigate the potential side effects and long-term safety of 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide.
Conclusion
In conclusion, 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic drug that has potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. It works by activating the PPARδ receptor, leading to an increase in fatty acid oxidation and energy expenditure. While it has several advantages for use in lab experiments, such as its ability to enhance endurance and performance, it also has potential ethical concerns due to its abuse as a performance-enhancing drug. Further research is needed to investigate its potential therapeutic applications and long-term safety.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-isopropylphenol with 3-methoxybenzylamine to form the intermediate product, which is then reacted with acetic anhydride to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have shown that it can improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. Additionally, it has been shown to enhance endurance and performance in mice, making it a potential treatment for conditions such as chronic obstructive pulmonary disease (COPD) and heart failure.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-7-9-16(10-8-14)22-12-18(20)19-15-5-4-6-17(11-15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVMAZVVTHYFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-isopropylbenzyl)thio]-1H-benzimidazole](/img/structure/B5873045.png)

![5-isopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5873053.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5873061.png)
![4-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5873062.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5873080.png)
![tert-butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5873091.png)
![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)

![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5873117.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)